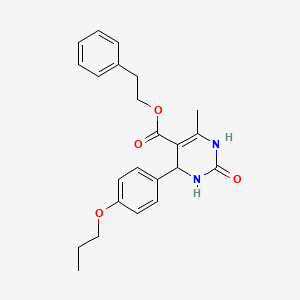![molecular formula C21H23N3O5 B4982731 N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in the early 1990s and has since gained attention for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide exerts its effects by activating the adenosine A3 receptor, which is expressed in various cells and tissues. Activation of this receptor leads to the activation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for the adenosine A3 receptor. However, it also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in neurodegenerative disorders, and its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide.
Métodos De Síntesis
The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide involves several steps, starting with the reaction between 4-methoxybenzoyl chloride and isobutylamine to form N-(isobutyl)-4-methoxybenzamide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to give the final product, N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
4-methoxy-N-[(Z)-3-(2-methylpropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-14(2)13-22-21(26)19(12-15-5-4-6-17(11-15)24(27)28)23-20(25)16-7-9-18(29-3)10-8-16/h4-12,14H,13H2,1-3H3,(H,22,26)(H,23,25)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAOPCVXOXRJE-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)




![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)


![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)